The synthesis of 4-Methoxynaphthalen-1-amine hydrochloride typically involves the reduction of 1-methoxy-4-nitronaphthalene. The standard procedure includes the following steps:
This method can be scaled for industrial production while maintaining careful control over reaction conditions to ensure high yield and purity.
The molecular structure of 4-Methoxynaphthalen-1-amine hydrochloride features a naphthalene backbone with specific substituents:
The crystal structure exhibits typical bond lengths and angles consistent with aromatic compounds. The methoxy group introduces slight steric hindrance, influencing the compound's reactivity and interactions .
4-Methoxynaphthalen-1-amine hydrochloride can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The primary mechanism of action for 4-Methoxynaphthalen-1-amine hydrochloride involves its interaction with tubulin, a key component of the cytoskeleton in eukaryotic cells:
Preliminary studies suggest that it may also influence various cellular functions through interactions with enzymes and signaling pathways.
The physical and chemical properties of 4-Methoxynaphthalen-1-amine hydrochloride include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
4-Methoxynaphthalen-1-amine hydrochloride has several notable applications:
The compound is systematically named as 4-methoxynaphthalen-1-amine hydrochloride, reflecting its core naphthalene structure substituted with an amino group at position 1 and a methoxy group at position 4, protonated as a hydrochloride salt. Its molecular formula is C₁₁H₁₂ClNO, corresponding to a molecular weight of 209.67 g/mol [1] [2]. The canonical SMILES representation, COC1=CC=C(C2=CC=CC=C21)[NH3+].[Cl-], confirms the protonation state of the amine group and the chloride counterion [2].
Table 1: Atomic Composition and Mass Distribution
| Element | Atoms | Contribution (g/mol) |
|---|---|---|
| C | 11 | 132.12 |
| H | 12 | 12.10 |
| Cl | 1 | 35.45 |
| N | 1 | 14.01 |
| O | 1 | 16.00 |
| Total | - | 209.67 |
The structure comprises a fused naphthalene system where the amino group at C1 acts as a hydrogen-bond donor, and the methoxy oxygen at C4 serves as a hydrogen-bond acceptor. This arrangement influences the compound’s reactivity and supramolecular assembly [1] [4].
While direct single-crystal X-ray diffraction data for 4-methoxynaphthalen-1-amine hydrochloride is unavailable in the provided sources, insights can be extrapolated from related naphthalene derivatives. For example, the analog (4-methoxynaphthalen-1-yl)methyl(methyl)amine hydrochloride (CAS: 7250-21-7) crystallizes with a melting point of 234–236 °C, indicative of a stable ionic lattice facilitated by N–H···Cl hydrogen bonding [4].
The parent compound’s crystal packing is predicted to involve:
Such arrangements align with trends observed in salts of aromatic amines, where Coulombic forces dominate lattice stability [4] [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical ¹H and ¹³C NMR chemical shifts can be deduced from the compound’s electronic structure:
Table 2: Predicted NMR Assignments
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| N⁺H₃ | 8.5–9.0 | - |
| C2–H | 6.8–7.0 (d) | 115–118 |
| C3–H | 7.3–7.5 (d) | 120–123 |
| C5–H, C8–H | 6.6–6.8 (m) | 105–110 |
| C6–H, C7–H | 7.6–7.8 (m) | 127–130 |
| C1 (amine-attached) | - | 140–145 |
| C4 (methoxy-attached) | - | 155–160 |
Infrared (IR) Spectroscopy
Key experimental IR absorptions (from analog data) include:
Mass Spectrometry
The electrospray ionization mass spectrum should display:
Tautomerism
Tautomeric equilibria are limited in 4-methoxynaphthalen-1-amine hydrochloride due to its fixed ammonium salt form. However, the neutral free base could exhibit prototropic tautomerism if the amino group conjugates with the naphthalene ring. Notably, 1,4-naphthoquinone-imine tautomers are disfavored (>5 kcal/mol less stable) based on computational studies of analogous naphthalenamines [5]. The 4-methoxy group further stabilizes the amino form by resonance donation, suppressing imine formation [2] [5].
Conformational Dynamics
Two primary conformational features govern flexibility:
Table 3: Energy Barriers for Key Motions
| Conformational Change | Energy Barrier (kcal/mol) | Method |
|---|---|---|
| N⁺H₃ rotation | 3.0–4.5 | DFT (B3LYP) |
| Methoxy group coplanarization | 10.2 | DFT (B3LYP) |
| Ring inversion (boat-to-boat) | Not applicable (planar ring) | - |
These insights highlight the compound’s rigid aromatic core and localized flexibility, critical for understanding its intermolecular interactions in solid-state or solution-phase applications [4] [6].
CAS No.: 14799-66-7
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2